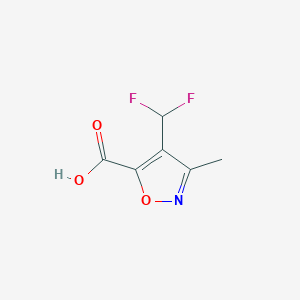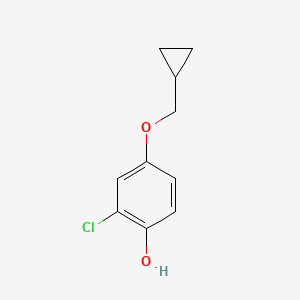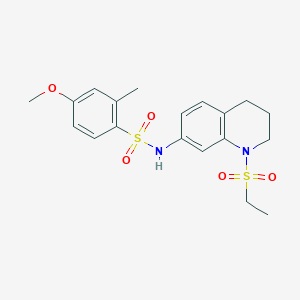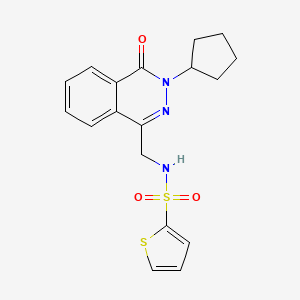![molecular formula C7H12N2S B2784423 [4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine CAS No. 643725-72-8](/img/structure/B2784423.png)
[4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine” is a chemical compound with the CAS Number: 643725-72-8 . Its IUPAC name is (4-isopropyl-1,3-thiazol-2-yl)methanamine . The molecular weight of this compound is 156.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N2S/c1-5(2)6-4-10-7(3-8)9-6/h4-5H,3,8H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
[4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine has been used in a variety of scientific research applications. It has been used as a tool to study the effects of cholinergic agonists, and as a model compound to study the structure-activity relationship of muscarinic acetylcholine receptor agonists. It has also been used in drug discovery and biochemical and physiological studies.
Wirkmechanismus
[4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine is an agonist of the muscarinic acetylcholine receptors, which are G-protein coupled receptors that are activated by the neurotransmitter acetylcholine. This compound binds to the muscarinic receptor, activating the receptor and causing a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to cause an increase in intracellular calcium levels, an increase in cyclic adenosine monophosphate (cAMP) levels, and an increase in intracellular pH levels. In addition, this compound has been shown to cause an increase in heart rate, an increase in smooth muscle contraction, and an increase in bronchial constriction.
Vorteile Und Einschränkungen Für Laborexperimente
The use of [4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is a selective agonist of the muscarinic acetylcholine receptors, which allows for the study of the effects of cholinergic agonists. However, this compound has several limitations. It has a short half-life in vivo, which limits its use in long-term studies. In addition, it has a low affinity for the muscarinic acetylcholine receptors, which limits its efficacy in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for [4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine. One potential direction is the development of more selective agonists of the muscarinic acetylcholine receptors. Another potential direction is the development of longer-acting agonists of the muscarinic acetylcholine receptors. Additionally, there is potential to explore the use of this compound in drug discovery, as well as its use in biochemical and physiological studies. Finally, this compound could be used as a tool to study the structure-activity relationship of muscarinic acetylcholine receptor agonists.
Synthesemethoden
The synthesis of [4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine is achieved through a multi-step process. The first step is the formation of the starting material, 2-chloro-1,3-thiazole, which is synthesized by reacting thionyl chloride with 2-amino-1,3-thiazole. The second step is the reaction of the starting material with propan-2-yl bromide, which yields this compound. The final step is the purification and isolation of this compound from the reaction mixture.
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
Eigenschaften
IUPAC Name |
(4-propan-2-yl-1,3-thiazol-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5(2)6-4-10-7(3-8)9-6/h4-5H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGIPJCMOMQAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2784340.png)
![2-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B2784341.png)
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2784345.png)



![6-[(2,4-Dichlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2784355.png)
![6-Methoxyspiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;hydrochloride](/img/structure/B2784357.png)





